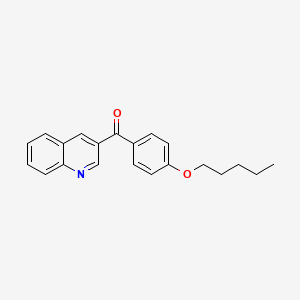

3-(4-Pentyloxybenzoyl)quinoline

Description

3-(4-Pentyloxybenzoyl)quinoline is a quinoline derivative featuring a benzoyl group substituted at the 3-position of the quinoline core, with a pentyloxy chain attached to the para-position of the benzoyl moiety.

Properties

IUPAC Name |

(4-pentoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-3-6-13-24-19-11-9-16(10-12-19)21(23)18-14-17-7-4-5-8-20(17)22-15-18/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBZJHBGQYLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260578 | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-86-0 | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Pentyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pentyloxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For 3-(4-Pentyloxybenzoyl)quinoline, the starting materials are 4-pentyloxybenzaldehyde and 2-aminobenzophenone. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst, and requires heating to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Pentyloxybenzoyl)quinoline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pentyloxybenzoyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride as catalysts.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol or amine derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Pentyloxybenzoyl)quinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Pentyloxybenzoyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

Substituent Position and Electronic Effects

- 3-(4-Methoxyphenyl)thieno[2,3-b]quinoline (Compound 7, ): Features a fused thienoquinoline system at the 3-position, replacing the benzoyl group. The methoxy group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing benzoyl group in 3-(4-Pentyloxybenzoyl)quinoline. Reported pharmacological activities (e.g., anticancer) are attributed to the thienoquinoline core .

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ): Contains amino and chlorophenyl groups, enhancing hydrogen-bonding capacity and polarity compared to the benzoyl substituent.

Alkyl Chain Length and Lipophilicity

- 3-(Phenylthio)quinoline Derivatives (): Short alkoxy chains (e.g., methoxy, bromo) vs. the pentyloxy group in the target compound. The pentyloxy chain increases lipophilicity (logP ~5–6 estimated), enhancing membrane permeability but reducing aqueous solubility compared to methoxy-substituted analogs .

- 5-(4-Phenylbutyl)-2-(4-methylphenyl)quinoline (): A phenylbutyl chain at the 5-position contributes to high molecular weight (349.24 g/mol) and lipophilicity. Similar to 3-(4-Pentyloxybenzoyl)quinoline, this compound’s long alkyl chain may improve bioavailability in hydrophobic environments .

Anticonvulsant Activity

- Triazoloquinoline Derivatives (): 5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) showed ED50 values of 22–27 mg/kg in seizure models.

Antimicrobial Potential

- 3-(Methoxyphenylthio)quinoline (): Demonstrated antifungal activity against Candida albicans (MIC ~2–8 µg/mL). The pentyloxy chain in the target compound could enhance antifungal efficacy by improving membrane interaction .

Physicochemical Properties

- Solubility: The benzoyl group reduces water solubility compared to amino-substituted quinolines (e.g., 4k) but improves organic solvent compatibility.

Biological Activity

3-(4-Pentyloxybenzoyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of 3-(4-Pentyloxybenzoyl)quinoline

- Chemical Structure : The compound is characterized by a quinoline core substituted with a pentyloxybenzoyl group.

- Molecular Formula : C19H21NO2

- Molecular Weight : 295.38 g/mol

Quinoline derivatives, including 3-(4-Pentyloxybenzoyl)quinoline, are known for their broad spectrum of biological activities. The primary mechanisms through which they exert their effects include:

- Antimicrobial Activity : Inhibits bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV.

- Anticancer Properties : Induces apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and signaling pathways such as NF-kappa B and JAK/STAT.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various quinoline derivatives reported that 3-(4-Pentyloxybenzoyl)quinoline exhibited significant activity against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(4-Pentyloxybenzoyl)quinoline | 8 | Staphylococcus aureus |

| Control (Ampicillin) | 16 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 4 | Escherichia coli |

Anticancer Activity

In vitro studies have shown that 3-(4-Pentyloxybenzoyl)quinoline can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

Case Study 1: Antiviral Activity

Recent research investigated the antiviral properties of substituted quinolines against Influenza A virus (IAV). While 3-(4-Pentyloxybenzoyl)quinoline was not the primary focus, related compounds demonstrated promising results with IC50 values ranging from 0.88 to 6.33 µM against IAV, suggesting potential for further exploration in antiviral applications .

Case Study 2: Inhibition of Photosynthetic Electron Transport

Another study assessed the effects of various quinoline derivatives on photosynthetic electron transport in chloroplasts. Although not directly involving 3-(4-Pentyloxybenzoyl)quinoline, it highlighted the broader implications of quinoline derivatives in plant biology and potential herbicidal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.